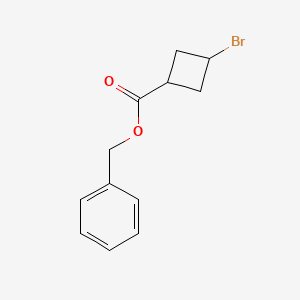
3-Bromociclobutanocarboxilato de bencilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzyl esters, such as “3-Bromocyclobutanecarboxylic acid benzyl ester”, often involves esterification reactions. Triethylamine mediates these reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A variety of methods have been developed for the synthesis of benzyl esters, including benzyne-mediated esterification of carboxylic acids and alcohols , and direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation .Chemical Reactions Analysis
Esters, including “3-Bromocyclobutanecarboxylic acid benzyl ester”, can undergo a variety of chemical reactions. For example, esters can be produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The esterification reaction is both slow and reversible .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Aplicaciones Científicas De Investigación
Síntesis de ésteres de ácidos carboxílicos
3-Bromociclobutanocarboxilato de bencilo: se utiliza en la síntesis de ésteres de ácidos carboxílicos, que son fundamentales en la producción de diversos compuestos orgánicos, moléculas de fármacos y productos naturales. El proceso de esterificación a menudo implica ácidos carboxílicos como electrófilos que reaccionan con alcoholes, o como nucleófilos que reaccionan con haluros de alquilo o carbocationes .
Esterificación a través de la funcionalización del enlace C(sp³)–H
Este compuesto puede estar involucrado en la esterificación de alcoholes a través de la funcionalización del enlace C(sp³)–H. Este método está catalizado por TBAI en condiciones suaves y limpias, lo que lleva a la formación de ésteres de bencilo. Tales reacciones son significativas para la síntesis de azaarenos sustituidos con alquilo, que son marcos clave en muchos productos naturales y farmacéuticos .
Síntesis orgánica avanzada
En la síntesis orgánica avanzada, This compound puede servir como precursor para la síntesis de moléculas complejas. Por ejemplo, se puede usar en la preparación de pequeños bloques de construcción de ciclobutilo, que son esenciales en la investigación y el desarrollo farmacéuticos .
Mecanismo De Acción
The mechanism of ester formation involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .
Direcciones Futuras
Benzyl esters, including “3-Bromocyclobutanecarboxylic acid benzyl ester”, continue to be an area of interest in organic chemistry. New methods for their synthesis are being developed, offering high environmental and economical advantages . Future research may focus on improving these methods and exploring new applications for these compounds.
Propiedades
IUPAC Name |
benzyl 3-bromocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXGRRGCHPCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



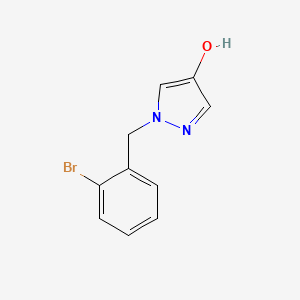


![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
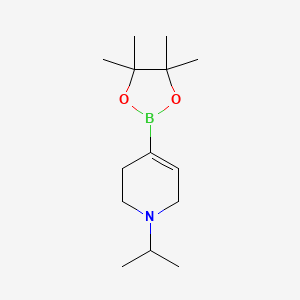

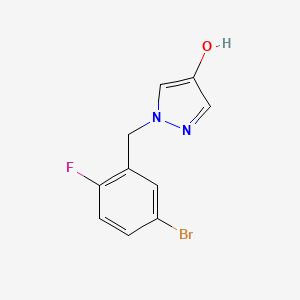

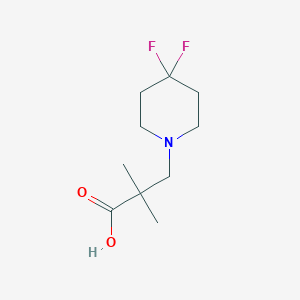
![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)
